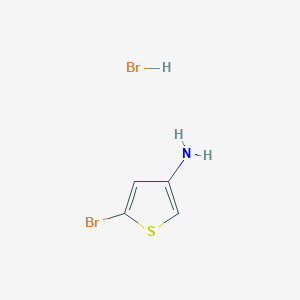

5-Bromothiophen-3-amine hbr

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Halogen Migration and Amination Reactions Research by Plas et al. (2010) demonstrated the use of 5-Bromothiophen-3-amine in reactions involving halogen migration and amination. The study outlined a process where bromothiophenes, when treated with potassium amide in liquid ammonia, undergo bromine migration followed by amination to produce amino-thiophenes. This method showcases the compound's utility in synthesizing derivatives of thiophene through selective halogenation and functionalization processes Plas et al., 2010.

Synthesis of Thienopyridones In another study, Iaroshenko et al. (2013) highlighted the application of bromothiophenes in synthesizing thieno[3,2-b]-, [2,3-c]-, and [3,2-c]pyridones. This was achieved through Sonogashira coupling with terminal alkynes followed by an intramolecular C–N bond-forming reaction. The process exemplifies the compound's role in constructing novel heterocyclic systems, which are valuable in pharmaceutical chemistry Iaroshenko et al., 2013.

Palladium-Catalyzed Amination Ahmad et al. (2019) explored the palladium-catalyzed amination of bromothiophenes, providing insights into the mechanistic aspects of such reactions. This research underscores the importance of 5-Bromothiophen-3-amine in facilitating the formation of carbon-nitrogen bonds, a fundamental step in the synthesis of many organic compounds Ahmad et al., 2019.

Electrochemical Studies The work of Durandetti et al. (1997) on the electrochemical coupling of bromothiophenes with alkyl and alkenyl halides presents a novel approach to forming C-C bonds. This study highlights the compound's applicability in electrochemical synthesis methods, offering a green and efficient pathway for constructing complex molecules Durandetti et al., 1997.

Antibacterial and Antifungal Activities Research by Sharma et al. (2022) into 5-bromothiophene-based dihydropyrimidinones revealed potential antibacterial and antifungal activities. This application demonstrates the potential of 5-Bromothiophen-3-amine derivatives in the development of new antimicrobial agents, showcasing the compound's relevance in medicinal chemistry Sharma et al., 2022.

Safety And Hazards

Propiedades

IUPAC Name |

5-bromothiophen-3-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS.BrH/c5-4-1-3(6)2-7-4;/h1-2H,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRWDDRLFATMPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1N)Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromothiophen-3-amine hbr | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

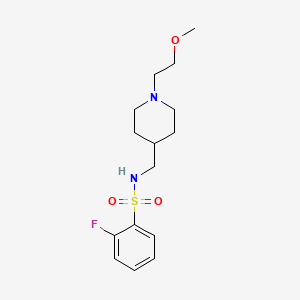

![N-(2-chlorobenzyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2626860.png)

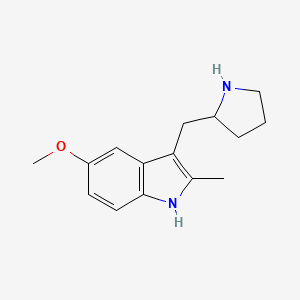

![1-(2-methoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2626863.png)

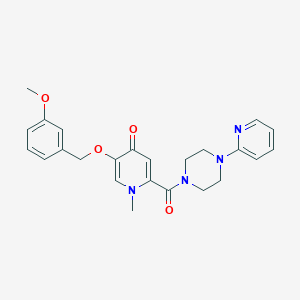

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2626869.png)

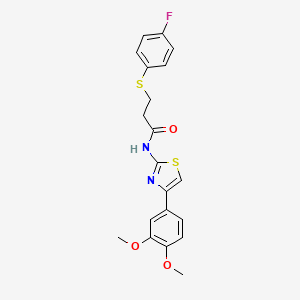

![3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2626878.png)